molecular formula C23H24ClN3 B11658904 N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine

Cat. No.: B11658904
M. Wt: 377.9 g/mol
InChI Key: SPHNQPCBXMOEGX-XIEYBQDHSA-N
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Description

Chemical Structure and Properties
The compound N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine (IUPAC name: (E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine) has the molecular formula C₂₀H₂₁ClN₄O₂ and a molecular weight of 362.305 g/mol . Its structure consists of:

  • A piperazine core substituted at the 4-position with a 4-chlorobenzyl group.
  • An imine (C=N) linkage connected to a 2-naphthyl ethylidene moiety, providing extended aromatic conjugation.

For example, describes the reaction of bromomethyl intermediates with amines under reflux conditions in acetone . A similar approach may apply here, involving a 4-(4-chlorobenzyl)piperazine derivative and a 2-naphthyl ketone or aldehyde.

Potential Applications Piperazine derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and CNS-targeting activities . The 2-naphthyl group in this compound may enhance hydrophobic interactions with biological targets, while the 4-chlorobenzyl group could improve metabolic stability .

Properties

Molecular Formula

C23H24ClN3

Molecular Weight

377.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-naphthalen-2-ylethanimine

InChI

InChI=1S/C23H24ClN3/c1-18(21-9-8-20-4-2-3-5-22(20)16-21)25-27-14-12-26(13-15-27)17-19-6-10-23(24)11-7-19/h2-11,16H,12-15,17H2,1H3/b25-18+

InChI Key

SPHNQPCBXMOEGX-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorobenzyl group, often using a chlorobenzyl halide in the presence of a base.

    Attachment of the Naphthyl Group: The final step involves the condensation of the intermediate with a naphthyl-containing aldehyde or ketone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Impact of Aromatic Substituents

  • The naphthyl group in the target compound offers greater hydrophobicity, favoring interactions with lipophilic targets .
  • Heteroaromatic Groups (e.g., Furyl, Thiophene): The furyl group in introduces electron-rich regions, which may engage in hydrogen bonding or π-π stacking.

Chlorine Substitution Effects

  • Multi-Halogenated Aromatics : The dichlorophenyl group in increases lipophilicity and may enhance receptor affinity but could raise toxicity concerns .

Piperazine Core Modifications

  • Naphthylmethyl vs. Chlorobenzyl : Substituting the chlorobenzyl group with a naphthylmethyl moiety (as in ) significantly enlarges the hydrophobic surface area, which might improve target selectivity but reduce aqueous solubility .

Research Findings and Implications

  • Synthetic Feasibility : and highlight the use of reflux conditions and Schiff base formation for synthesizing imine-linked piperazines, suggesting scalable routes for the target compound .
  • Structure-Activity Relationships (SAR) :
    • Hydrophobic substituents (naphthyl, chlorophenyl) correlate with enhanced CNS penetration and protein binding .
    • Electron-withdrawing groups (nitro) may improve stability but reduce bioavailability .

Biological Activity

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine, commonly referred to as a Schiff base derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure consists of a piperazine moiety linked to a naphthyl group through an imine bond, which is characteristic of Schiff bases known for diverse biological properties.

Chemical Structure

The chemical structure can be represented as follows:

C20H24ClN3\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_3

Antimicrobial Activity

Recent studies have demonstrated that Schiff bases exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to possess Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains of Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. The study indicated that it surpasses conventional antifungals like fluconazole in inhibiting biofilm formation, which is crucial for the pathogenicity of fungi .

Table 2: Antifungal Activity

Fungal StrainMIC (μg/mL)Biofilm Inhibition Concentration (MBIC)
Candida albicans5031.108 - 62.216

The proposed mechanism for the antimicrobial activity involves the inhibition of key metabolic pathways, including protein synthesis and nucleic acid production. The presence of the piperazine ring enhances the compound's ability to interact with bacterial ribosomes, leading to bactericidal effects .

Case Studies

  • Case Study on Staphylococcus aureus : A series of tests showed that the compound significantly reduced bacterial viability in biofilm-forming strains, suggesting its potential application in treating chronic infections where biofilms are prevalent.
  • Case Study on Candida albicans : In vitro studies demonstrated that the compound inhibited biofilm formation effectively without affecting planktonic cells, implying a selective action that could minimize side effects associated with traditional antifungals .

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